An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)benzonitrile (CAS No. 34334-28-6)
An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)benzonitrile (CAS No. 34334-28-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Methylpiperazin-1-yl)benzonitrile, a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and explores its relevance in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors.
Chemical Identity and Properties
4-(4-Methylpiperazin-1-yl)benzonitrile is a substituted benzonitrile featuring a 4-methylpiperazine moiety. Its chemical structure lends itself to a variety of chemical modifications, making it a valuable building block in the synthesis of complex organic molecules.
Table 1: Physicochemical Properties of 4-(4-Methylpiperazin-1-yl)benzonitrile [1]
| Property | Value |
| CAS Number | 34334-28-6 |
| Molecular Formula | C₁₂H₁₅N₃ |
| Molecular Weight | 201.27 g/mol |
| IUPAC Name | 4-(4-methylpiperazin-1-yl)benzonitrile |
| SMILES | CN1CCN(CC1)C2=CC=C(C=C2)C#N |
| InChI | InChI=1S/C12H15N3/c1-14-6-8-15(9-7-14)12-4-2-11(10-13)3-5-12/h2-5H,6-9H2,1H3 |
| InChIKey | ZSDPKKGOSKXEHN-UHFFFAOYSA-N |
| XLogP3 | 1.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 201.126597491 Da |
| Monoisotopic Mass | 201.126597491 Da |
| Topological Polar Surface Area | 30.3 Ų |
| Heavy Atom Count | 15 |
| Complexity | 239 |
Synthesis and Characterization
The synthesis of 4-(4-Methylpiperazin-1-yl)benzonitrile can be achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of 4-fluorobenzonitrile with 1-methylpiperazine in the presence of a base.
Experimental Protocol: Synthesis of 4-(4-Methylpiperazin-1-yl)benzonitrile
This protocol is based on a general procedure for the synthesis of related compounds.[2]
Materials:
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4-Fluorobenzaldehyde
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1-Methylpiperazine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
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Ethanol
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Ice water
Procedure:
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To a round-bottom flask, add 1-methylpiperazine (0.04 mol, 4.00 g), 4-fluorobenzaldehyde (0.040 mol, 4.96 g), and potassium carbonate (0.048 mol, 6.62 g).
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Add dimethylformamide (10 mL) to the flask.
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Heat the mixture to reflux and maintain for 24 hours.
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After 24 hours, cool the reaction mixture and pour it into ice water.
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Collect the resulting precipitate by filtration.
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Recrystallize the crude product from ethanol to yield pure 4-(4-Methylpiperazin-1-yl)benzaldehyde.
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Note: The final conversion of the aldehyde to the nitrile can be achieved through various standard methods, such as reaction with hydroxylamine followed by dehydration.
Spectroscopic Data
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(4-Methylpiperazin-1-yl)benzonitrile
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Benzonitrile C1-H | 7.4 - 7.6 (d) | 133 - 135 |
| Benzonitrile C2-H | 6.8 - 7.0 (d) | 114 - 116 |
| Benzonitrile C-CN | - | 119 - 121 |
| Benzonitrile C-N | - | 150 - 152 |
| Piperazine -CH₂- (adjacent to N-phenyl) | 3.2 - 3.4 (t) | 48 - 50 |
| Piperazine -CH₂- (adjacent to N-methyl) | 2.4 - 2.6 (t) | 54 - 56 |
| Piperazine -CH₃ | 2.2 - 2.4 (s) | 45 - 47 |
Note: Predicted shifts are based on general principles and data from related compounds. Actual experimental values may vary.
Applications in Drug Discovery and Development
The 4-(4-methylpiperazin-1-yl)benzonitrile scaffold is a key pharmacophore in the design of various therapeutic agents, particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands.
Kinase Inhibitors
The 4-methylpiperazine moiety is frequently incorporated into the design of kinase inhibitors to enhance solubility and provide a key interaction point with the kinase hinge region. Several potent kinase inhibitors targeting ABL, c-KIT, FLT3, and Aurora kinases feature this structural motif.[5][6][7] The benzonitrile group can serve as a versatile handle for further chemical elaboration or can itself interact with the target protein.
For instance, derivatives of 4-((4-methylpiperazin-1-yl)methyl)phenyl amides have been identified as potent dual inhibitors of ABL and c-KIT kinases.[5] Similarly, pyrazole-3-carboxamide derivatives incorporating this moiety have shown significant inhibitory activity against FLT3 and CDK kinases, demonstrating potential for the treatment of acute myeloid leukemia.[6]
Table 3: Examples of Kinase Inhibitors Incorporating the 4-(4-Methylpiperazin-1-yl) Moiety
| Inhibitor Class | Target Kinases | Reported IC₅₀ Values | Reference |
| Type II ABL/c-KIT dual inhibitor | ABL, c-KIT | ABL: 46 nM, c-KIT: 75 nM | [5] |
| FLT3/CDK inhibitor | FLT3, CDK2, CDK4, CDK6 | FLT3: nanomolar range | [6] |
| Dual FLT3/Aurora kinase inhibitor | FLT3, Aurora-A, Aurora-B | Aurora-A Kd = 7.5 nM, FLT3 Kd = 6.2 nM | [7] |
G-Protein Coupled Receptor (GPCR) Ligands
The arylpiperazine scaffold is a well-established pharmacophore for ligands targeting various GPCRs, including serotonin receptors.[8][9][10][11] The nitrogen atoms of the piperazine ring can engage in crucial hydrogen bonding and ionic interactions within the receptor binding pocket. The 4-methyl group can influence selectivity and pharmacokinetic properties. The benzonitrile portion of the molecule can be modified to fine-tune affinity and efficacy for specific receptor subtypes.
Derivatives of 4-(4-methylpiperazin-1-yl)benzonitrile have been investigated as potential ligands for serotonin receptors, which are implicated in a range of central nervous system disorders.[8][9][10]
Signaling Pathway and Experimental Workflow
Given the prevalence of the 4-(4-methylpiperazin-1-yl) moiety in kinase inhibitors, a logical workflow for the evaluation of 4-(4-methylpiperazin-1-yl)benzonitrile and its derivatives would involve screening against a panel of kinases implicated in cancer.
Kinase Inhibitor Screening Workflow
Generic Kinase Signaling Pathway
The diagram below illustrates a simplified, generic signaling pathway that is often targeted by kinase inhibitors developed from scaffolds like 4-(4-methylpiperazin-1-yl)benzonitrile. These inhibitors typically act by blocking the ATP-binding site of a receptor tyrosine kinase (RTK), thereby preventing downstream signaling cascades that promote cell proliferation and survival.
Conclusion
4-(4-Methylpiperazin-1-yl)benzonitrile is a compound of significant interest to the medicinal chemistry and drug development community. Its straightforward synthesis and versatile chemical nature make it an ideal starting material for the creation of compound libraries for high-throughput screening. The established importance of the 4-methylpiperazine moiety in successful kinase inhibitors and GPCR ligands underscores the potential of this scaffold in the development of novel therapeutics for a wide range of diseases, including cancer and neurological disorders. Further exploration of derivatives of this compound is warranted to fully elucidate their therapeutic potential.
References
- 1. 4-(4-Methylpiperazin-1-yl)benzonitrile | C12H15N3 | CID 763205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
- 7. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 5-HT (5-Hydroxytryptamine) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
